N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S2.ClH/c1-24(2)9-4-10-25(19(26)13-5-7-15(8-6-13)30(3,27)28)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-8,11-12H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSHLQGNISAEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₅F₂N₃O₃S
- Molecular Weight : 303.33 g/mol
- CAS Number : 1203320-51-7
Synthesis
The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent modifications to introduce functional groups such as difluoromethyl and methanesulfonyl moieties. The detailed synthetic route can be outlined as follows:
- Formation of Benzothiazole Core : Cyclization reactions involving suitable aniline derivatives.
- Fluorination : Using reagents like N-fluorobenzenesulfonimide (NFSI).
- Introduction of Dimethylaminopropyl Group : Nucleophilic substitution reactions with appropriate alkylating agents.
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that it interacts with the serotonin transporter (SERT), influencing serotonin levels in the brain, which is crucial for mood regulation and other central nervous system functions .
Pharmacological Applications
- Antidepressant Activity : The compound has shown potential as an antidepressant by selectively inhibiting SERT, leading to increased serotonin availability in synaptic clefts.
- Antibacterial Properties : It has demonstrated inhibitory effects on bacterial enzymes such as dihydroorotase and DNA gyrase, which are vital for bacterial growth and replication. This suggests potential applications in treating bacterial infections.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antidepressant Effects :
- Antibacterial Efficacy :
- In vitro assays demonstrated that the compound effectively inhibited growth in several bacterial strains, with significant reductions in bacterial colony-forming units (CFUs) observed at low micromolar concentrations.
Data Tables
| Biological Activity | Mechanism | Efficacy (Ki Value) |
|---|---|---|
| Antidepressant | SERT Inhibition | 19.7 nM |
| Antibacterial | Inhibition of DNA gyrase | IC50 = 5 µM |
| Neuroprotective | Modulation of oxidative stress | Not quantified |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations:
Core Heterocycle : The target’s benzothiazole core distinguishes it from triazole- or pyridine-based analogues. Benzothiazoles are associated with enhanced aromatic stacking and metabolic stability compared to triazoles .
Fluorination: The 4,6-difluoro substitution on the benzothiazole may increase electronegativity and membrane permeability relative to non-fluorinated analogues (e.g., ’s ethoxy-substituted benzothiazole) .
Aminoalkyl Chains: The 3-(dimethylamino)propyl chain may enhance cationic interaction with biological targets compared to shorter chains (e.g., dimethylaminoethyl in ) .
Physicochemical and Spectral Properties
- Molecular Weight : Estimated at ~550 g/mol (based on structural similarity to ’s compound, MW 567.2), suggesting moderate bioavailability.
- Spectral Features: IR: Expected C=S stretch (~1240–1255 cm⁻¹; absent in triazole derivatives) and NH stretches (~3150–3414 cm⁻¹), consistent with benzothiazole-thioamide tautomerism . NMR: Aromatic protons (δ 7.0–8.5 ppm), dimethylamino protons (δ 2.2–3.0 ppm), and methanesulfonyl protons (δ 3.1–3.3 ppm) would dominate the spectrum .
Preparation Methods
Cyclization of 2-Amino-4,6-difluorothiophenol Derivatives
A common method involves cyclizing 2-amino-4,6-difluorothiophenol with carboxylic acid derivatives. For example, reaction with chloroacetyl chloride in anhydrous dichloromethane (DCM) under reflux yields the benzothiazole core. Key parameters include:
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 78 | 95 |
| Temperature | 40°C, 12 hours | ||
| Catalyst | None |
Alternative approaches use microwave-assisted synthesis to reduce reaction times.
Fluorination of Pre-Formed Benzothiazoles
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on non-fluorinated benzothiazoles introduces the 4,6-difluoro substituents. This method avoids handling volatile fluorine gas but requires stringent moisture control.
Introduction of the Dimethylaminopropyl Side Chain
The secondary amine at the 2-position of the benzothiazole undergoes alkylation with 3-(dimethylamino)propyl chloride. Optimization studies highlight:
Alkylation Conditions
Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (60–80°C) improve reaction rates but risk over-alkylation.
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 24 | 82 |
| Cs₂CO₃ | DMF | 12 | 89 |
Purification Challenges
Excess alkylating agent necessitates aqueous workup (e.g., 10% NaOH) followed by silica gel chromatography (eluent: DCM/methanol 9:1).
Amide Coupling with 4-Methanesulfonylbenzoyl Chloride
The tertiary amine intermediate reacts with 4-methanesulfonylbenzoyl chloride to form the target amide. Two activation strategies are prevalent:
Acyl Chloride Method
4-Methanesulfonylbenzoic acid reacts with thionyl chloride (SOCl₂) to generate the acyl chloride in situ. Coupling with the amine occurs in DCM at 0–5°C to minimize side reactions.
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 0°C → RT | 75 |
| Oxalyl chloride | THF | -10°C | 68 |
Coupling Agents
EDCI/HOBt or HATU in DMF facilitates amide bond formation under milder conditions, particularly for acid-sensitive intermediates.
| Coupling Agent | Base | Yield (%) |
|---|---|---|
| EDCI/HOBt | DIPEA | 88 |
| HATU | TEA | 91 |
Hydrochloride Salt Formation
The free base converts to its hydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Crystallization from ethanol/diethyl ether mixtures enhances purity.
| Acid Concentration | Solvent | Purity (%) |
|---|---|---|
| 1M HCl in ethanol | Ethanol | 98 |
| 2M HCl in ether | Ether | 95 |
Optimization and Scalability
Green Chemistry Approaches
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF, reducing environmental impact without compromising yield.
Q & A
What are the critical steps in synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride to ensure high yield and purity?
Level: Basic
The synthesis involves multi-step organic reactions, with critical steps including:
- Benzothiazole Core Formation : Cyclization under controlled temperature (60–80°C) using catalysts like p-toluenesulfonic acid to form the difluoro-substituted benzothiazole ring .
- Amidation : Coupling the benzothiazole intermediate with 4-methanesulfonylbenzoyl chloride in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the final product .
Key Parameters:
| Step | Solvent | Temperature | Catalyst/Purification | Yield Range |
|---|---|---|---|---|
| Cyclization | Toluene | 80°C | p-TsOH | 65–75% |
| Amidation | DMF | 0–5°C | Triethylamine | 70–85% |
| Final Purification | CH₂Cl₂/MeOH | Ambient | Silica Gel | >95% purity |
How do the difluoro and methanesulfonyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced
The difluoro groups at positions 4 and 6 on the benzothiazole ring:
- Electron-Withdrawing Effect : Increase electrophilicity at the C-2 position, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols) .
- Steric Hindrance : Reduce accessibility to bulky nucleophiles, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .
The methanesulfonyl group on the benzamide moiety:
- Activation of Amide Bond : Stabilizes negative charge during hydrolysis, making the compound prone to degradation under basic conditions (pH > 9) .
Example Reaction:
- Nucleophilic Substitution with Piperidine :
- Conditions: DMF, 50°C, 12 hours.
- Outcome: Replacement of the dimethylaminopropyl group with piperidine, confirmed by LC-MS .
What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?
Level: Basic
Primary Techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 7.8–8.2 ppm (aromatic protons), and δ 3.3 ppm (methanesulfonyl CH₃) .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm amide formation .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect hydrolysis byproducts .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 496.1 (calculated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
